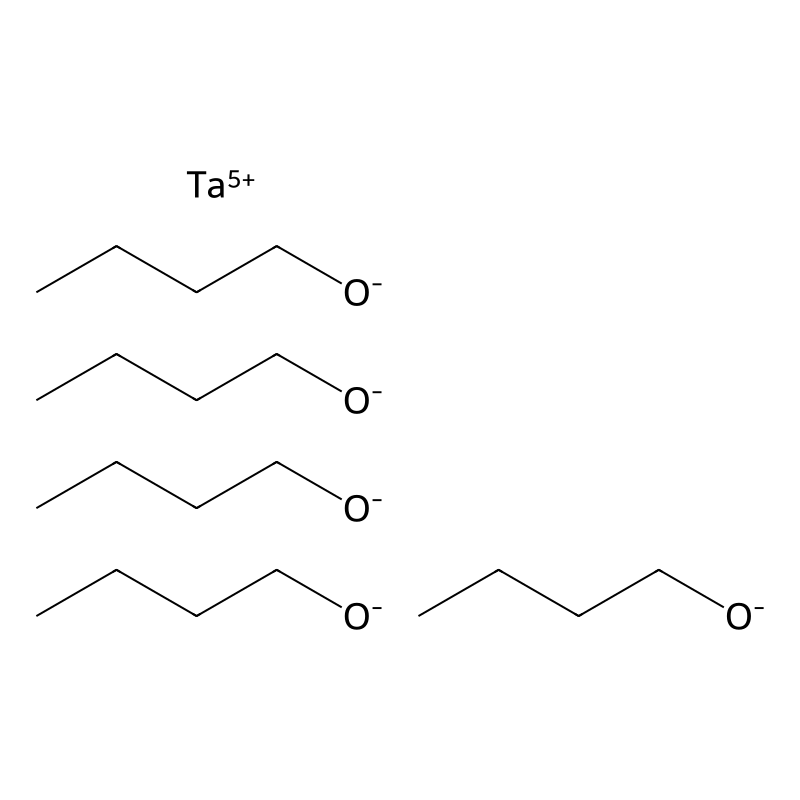butan-1-olate;tantalum(5+)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrochemical Reduction of Tantalum Halides
Scientific Field: Electrochemistry.
Application Summary: The electrodeposition of tantalum-titanium–based films using different tantalum and titanium halides was investigated.
Methods of Application: Cyclic voltammetry was used to analyse the electrochemistry of the electrolytes and potentiostatic deposition was performed to evaluate the feasibility of electrodepositing tantalum-titanium–based layers.
Spectroscopy of Tantalum (V)
Scientific Field: Spectroscopy.
Application Summary: FTIR spectroscopic and electrochemical characterizations of tantalum (V) in 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate (Pyr 14 TFMS)-TaCl 5 ionic liquids are performed.
Methods of Application: On the basis of FTIR spectra the electrochemical active species are identified.
Results: The dominant species are the oxochloride complexes of tantalum (V).
Electrochemical Reduction of Tantalum and Titanium Halides
Application Summary: The electrodeposition of tantalum-titanium–based films using different tantalum and titanium halides was investigated in two ionic liquids.
Liquid–Liquid Equilibrium of Water + 1-Butanol + Inorganic Salt Systems
Scientific Field: Physical Chemistry.
Application Summary: Liquid–liquid equilibria (LLE) and tie-line data of systems containing 1-butanol, water and various inorganic salts were investigated.
Methods of Application: Experimental data were correlated using a modified extended UNIQUAC model.
Biobutanol Production from Cyanobacteria
Scientific Field: Biofuel Production.
Application Summary: Cyanobacteria have been used as an energy feedstock and also genetically engineered for direct conversion of CO2 into butanol.
Methods of Application: The cyanobacteria are genetically modified and then used to convert CO2 into butanol through photosynthesis.
Butan-1-olate; tantalum(5+) is a chemical compound that consists of tantalum in its pentavalent state coordinated with five butan-1-olate ligands. Its molecular formula is , and it is also known as tantalum(V) butoxide. This compound appears as a pale yellow liquid and has a molecular weight of 546.52 g/mol . Tantalum is a transition metal known for its high melting point and excellent corrosion resistance, making its compounds particularly valuable in various industrial applications.
The synthesis of butan-1-olate; tantalum(5+) typically involves the reaction of tantalum(V) chloride with butanol in the presence of ammonia. The general reaction can be summarized as follows:
This reaction highlights the formation of tantalum(V) butoxide and ammonium chloride as a byproduct . The process can be conducted under controlled conditions to optimize yield and purity.
The primary synthesis method for butan-1-olate; tantalum(5+) involves the following steps:
- Preparation of Tantalum(V) Chloride: Tantalum(V) chloride is synthesized from tantalum oxide or tantalum metal.
- Reaction with Butanol: Tantalum(V) chloride is dissolved in an organic solvent, such as toluene, and reacted with an excess of butanol.
- Ammonia Introduction: Ammonia gas is bubbled through the solution to facilitate the formation of the alkoxide.
- Filtration and Purification: The resulting mixture is filtered to remove ammonium chloride, followed by distillation to isolate pure butan-1-olate; tantalum(5+) .
Butan-1-olate; tantalum(5+) has several notable applications:
- Synthesis of Tantalum Oxide Nanoparticles: It serves as a precursor for the production of tantalum oxide nanoparticles, which are utilized in electronics and optics .
- Chemical Vapor Deposition: This compound is used in chemical vapor deposition processes for creating thin films of tantalum oxide, which are important in semiconductor technology .
- Pharmaceutical Industry: It has potential applications in drug delivery systems due to its biocompatibility .
Interaction studies involving butan-1-olate; tantalum(5+) primarily focus on its reactivity with other chemical species rather than biological interactions. Its reactivity profile suggests that it can participate in various coordination chemistry reactions, forming complexes with different ligands. Additionally, studies on its interaction with solvents reveal insights into solubility and stability, which are crucial for its applications in thin film deposition and nanoparticle synthesis.
Several compounds share structural similarities with butan-1-olate; tantalum(5+). Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tantalum(V) Ethoxide | Used in similar applications as a precursor for films | |
| Tantalum(V) Isopropoxide | Higher steric hindrance may affect reactivity | |
| Tantalum(V) Methoxide | Smaller alkyl group leads to different solubility | |
| Niobium(V) Butoxide | Similar structure, used in similar applications |
Butan-1-olate; tantalum(5+) stands out due to its specific alkyl chain length, which influences its physical properties and reactivity compared to other tantalum alkoxides. Its unique characteristics make it particularly suitable for applications requiring precise control over film deposition processes.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H226 (97.5%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








